- Progesterone Receptor Antagonists: The N-(4-phenoxyphenyl)benzenesulfonamide scaffold has been identified as a novel scaffold for PR antagonists. [] Further modifications, like the introduction of a 4-ethoxy group, could potentially enhance potency and selectivity, leading to new treatments for uterine leiomyoma, endometriosis, and breast cancer.
- Antifungal Agents: Derivatives of N-(4-phenoxyphenyl)benzenesulfonamide containing 1,2,4-oxadiazole rings demonstrated good antifungal activity against plant pathogenic fungi. [] Exploring the antifungal potential of 4-ethoxy-N-(4-phenoxyphenyl)benzenesulfonamide against a broader range of fungi could be valuable.
- Histone Deacetylase Inhibitors: Molecular docking studies of a related compound, 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide, revealed binding to the active site of class II HDAC. [] This suggests that 4-ethoxy-N-(4-phenoxyphenyl)benzenesulfonamide, with its similar structure, could also potentially act as a HDAC inhibitor, which are being explored for cancer therapy and other diseases.
- Gastrokinetic Agents: While not directly comparable, research on benzamide derivatives featuring a morpholine ring linked to the core structure by a methylene bridge demonstrated potent gastrokinetic activity. [, ] This highlights the potential of exploring N-(4-phenoxyphenyl)benzenesulfonamide derivatives, including 4-ethoxy-N-(4-phenoxyphenyl)benzenesulfonamide, for similar activity.
- Cytomegalovirus Replication Inhibitors: Uracil derivatives with an N-(4-phenoxyphenyl)acetamide moiety exhibited potent inhibitory activity against human cytomegalovirus replication. [] Investigating the antiviral activity of 4-ethoxy-N-(4-phenoxyphenyl)benzenesulfonamide could be a future research direction.
- hERG Channel Modulators: The related compound, 3-nitro-N-(4-phenoxyphenyl) benzamide, demonstrated potent hERG channel activation by removing channel inactivation. [, ] Investigating whether 4-ethoxy-N-(4-phenoxyphenyl)benzenesulfonamide shares this activity could be valuable for developing treatments for cardiovascular diseases.
- Anti-inflammatory Agents: A lipophilic thalidomide derivative containing the N-(4-phenoxyphenyl)benzenesulfonamide moiety showed anti-inflammatory effects. [] Studying 4-ethoxy-N-(4-phenoxyphenyl)benzenesulfonamide for similar properties could open avenues for developing new anti-inflammatory drugs.
- Met Kinase Inhibitors: N-(4-phenoxyphenyl)benzenesulfonamide derivatives incorporating a pyridone ring exhibited potent and selective Met kinase inhibition. [] Modifying 4-ethoxy-N-(4-phenoxyphenyl)benzenesulfonamide with similar structural elements might yield novel Met kinase inhibitors for cancer therapy.
- Anti-plasmodium Agents: While not directly comparable, research on a 1,10-phenanthrolinium salt synthesized from vanillin demonstrated anti-plasmodium activity through heme polymerization inhibition. [] Considering the structural similarities and previous success with related compounds, exploring the anti-plasmodium potential of 4-ethoxy-N-(4-phenoxyphenyl)benzenesulfonamide could be promising.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: